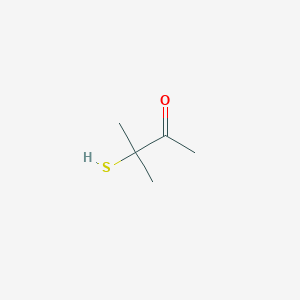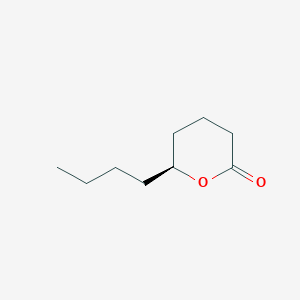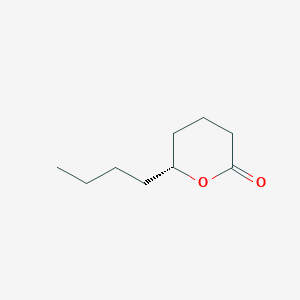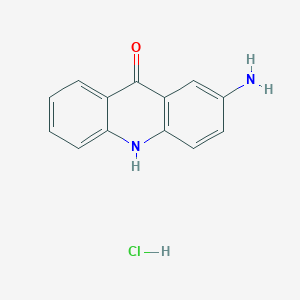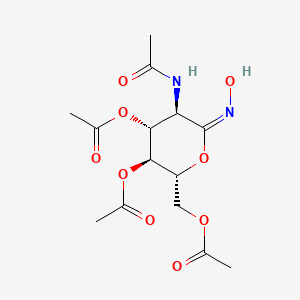
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives starting from 2-acetamido-2-deoxy-D-glucose has been described in several studies. Liessem et al. (1993) detailed the synthesis of 2-acetamido-1,4-imino-1,2,4-trideoxy-D-galactitol, a compound similar to 2-acetamido-2-deoxy-D-gluco-hydroximo-1,4-lactone, highlighting the methods for obtaining competitive inhibitors of human lysosomal beta-hexosaminidase A (Liessem, Giannis, Sandhoff, & Nieger, 1993). Pravdic and Fletcher (1971) discussed the oxidation of 2-acetamido-2-deoxyaldoses leading to diastereoisomeric lactones, providing a foundation for understanding the chemical behavior and synthesis routes of related compounds (Pravdic & Fletcher, 1971).
Molecular Structure Analysis
The molecular structure of related derivatives has been extensively studied, revealing insights into the conformation and configuration of these compounds. Neuman et al. (1985) investigated the crystal structure of a similar disaccharide, which helps in understanding the structural aspects of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone derivatives (Neuman, Becquart, Avenel, Gillier-Pandraud, & Sinaÿ, 1985).
Chemical Reactions and Properties
The chemical reactions and properties of 2-acetamido-2-deoxy derivatives have been a subject of research due to their significance in biochemical processes. Beer et al. (1990) prepared potential inhibitors of β-N-acetylglucosaminidases by synthesizing N-phenylcarbamate derived from 2-acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone, illustrating the chemical versatility and potential applications of these compounds (Beer, Maloisel, Rast, & Vasella, 1990).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for their application in synthesis and formulation. The detailed physical properties are often derived from the synthesis and purification methods, as seen in the works by Pravdic and Fletcher (1971), where the oxidation processes yield crystalline lactones with specific physical characteristics (Pravdic & Fletcher, 1971).
Scientific Research Applications
Chemical Synthesis and Reactions
One of the primary applications of this compound is in the field of chemical synthesis, where it serves as a key intermediate in the preparation of various chemically and biologically significant molecules. The oxidation and subsequent reactions of this compound lead to the formation of different lactones and esters, illustrating its versatility in synthetic chemistry. For instance, the oxidation of partially substituted derivatives of this compound with methyl sulfoxide-acetic anhydride produces crystalline lactones in high yield, demonstrating its utility in synthesizing complex molecules from simpler ones (Pravdic & Fletcher, 1971).
Inhibition Studies
Another significant application is in the development of potential inhibitors for enzymes like β-N-acetylglucosaminidases. Derivatives of this compound have been prepared as potential inhibitors, showcasing its importance in medicinal chemistry and drug development. For example, N-phenylcarbamate derivatives derived from 2-acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone have been synthesized and are being studied as potential inhibitors of β-N-acetylglucosaminidases, highlighting its application in exploring new therapeutic agents (Beer et al., 1990).
Molecular Structure Analysis
The compound also plays a crucial role in the analysis and confirmation of molecular structures, particularly in carbohydrate chemistry. Through various chemical reactions, researchers can deduce the configuration and structural details of related molecules, aiding in the understanding of their chemical behavior and properties. For instance, the study of the acylation reactions and the structural confirmation of related lactones provides insights into the molecular architecture and reactivity of these compounds (Horton et al., 1989).
properties
IUPAC Name |
[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-hydroxyiminooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O9/c1-6(17)15-11-13(24-9(4)20)12(23-8(3)19)10(5-22-7(2)18)25-14(11)16-21/h10-13,21H,5H2,1-4H3,(H,15,17)/b16-14+/t10-,11-,12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLGKFLFCWDLOA-RWMKSRPCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


